1,1,1,5,5,5-Hexafluoropent-3-yn-2-one

描述

Significance in Fluorine Chemistry and Specialty Organic Synthesis

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into organic molecules is a cornerstone of modern chemical and pharmaceutical development. nih.gov Fluorinated compounds are integral to the synthesis of a wide array of products, including agrochemicals, pharmaceuticals, and specialty materials. researchgate.net The trifluoromethyl group, in particular, is highly sought after due to its unique electronic properties and its ability to significantly alter the chemical and physical characteristics of a parent molecule. diva-portal.org

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one serves as a valuable intermediate in specialty organic synthesis. Its structure incorporates the desirable trifluoromethyl groups, making it a key reagent for constructing more complex fluorinated molecules. The development of synthetic routes to access such fluorinated building blocks is an area of active research. nih.gov For instance, the synthesis of precursors like 3,3,3-trifluoropropyne (B1345459) from readily available materials is crucial for the industrial-scale production of these specialized compounds. google.com The utility of fluorinated reagents is often demonstrated in their cycloaddition reactions to form novel heterocyclic structures, a reaction pathway highly relevant for compounds possessing unsaturation like an alkyne. nih.gov

Overview of Unique Structural Features and Implications for Reactivity

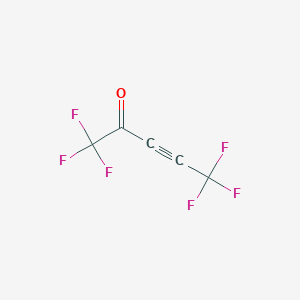

The reactivity of this compound is dictated by its distinct structural arrangement. The molecule contains three key functional groups: a central ketone, an internal alkyne, and two terminal trifluoromethyl groups.

The presence of two strongly electron-withdrawing trifluoromethyl groups has a profound impact on the molecule's electronic nature. These groups significantly increase the electrophilicity of the adjacent carbonyl carbon and the alkyne. This heightened electrophilicity makes the compound highly susceptible to attack by nucleophiles.

Furthermore, the conjugated ynone system (a ketone conjugated to an alkyne) is a well-known participant in various chemical transformations, most notably cycloaddition reactions. The presence of fluoroalkyl substituents can stabilize ionic centers within zwitterionic intermediates that may form during certain reaction mechanisms. mdpi.com While some [3+2] cycloaddition reactions involving fluorinated molecules proceed through a one-step concerted mechanism, the polar nature of the reactants can also suggest stepwise pathways involving zwitterionic species. mdpi.com The combination of the alkyne and ketone functionalities within this compound provides multiple sites for engaging in cycloaddition reactions, enabling the synthesis of complex fluorinated carbocyclic and heterocyclic systems. The reactivity of such fluorinated building blocks is a key area of exploration for creating novel chemical entities. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,5,5,5-hexafluoropent-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F6O/c6-4(7,8)2-1-3(12)5(9,10)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBSFJPNRPPMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537227 | |

| Record name | 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96102-06-6 | |

| Record name | 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,5,5,5 Hexafluoropent 3 Yn 2 One

Approaches Involving Fluorinated Propargyl Alcohols

A principal strategy for synthesizing 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one is the oxidation of the corresponding secondary alcohol, 1,1,1,5,5,5-hexafluoro-3-pentyn-2-ol. This method hinges on the initial successful synthesis of the alcohol precursor.

Trifluoromethylation and Desilylation Strategies

The construction of the 1,1,1,5,5,5-hexafluoro-3-pentyn-2-ol precursor often employs nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane, commonly known as the Ruppert-Prakash reagent. sigmaaldrich.comrsc.orgsemanticscholar.org This reagent is widely used for introducing a trifluoromethyl (CF₃) group into various organic molecules. sigmaaldrich.com

The synthesis can be initiated with a protected alkyne, such as trimethylsilylacetylene. This starting material is first deprotonated and then reacted with a trifluoroacetyl source. The subsequent key step involves the nucleophilic addition of the trifluoromethyl group from the Ruppert-Prakash reagent to a carbonyl intermediate. sigmaaldrich.comrsc.org This reaction is typically activated by a fluoride (B91410) source. After the formation of the trifluoromethylated silyl (B83357) ether, a desilylation step yields the target alcohol, 1,1,1,5,5,5-hexafluoro-3-pentyn-2-ol. The final step is the oxidation of this alcohol to the desired this compound.

Preparation from Iminium Salt Precursors

An alternative and powerful route to the ynone framework involves the use of highly reactive iminium salt precursors. These salts function as potent electrophiles in various chemical transformations.

Triethylamine-Assisted Elimination Reactions

A key development in this area is the generation of highly elusive 3-(Trifluoromethyl)prop-2-yne 1-iminium salts. These reactive intermediates are formed from more stable precursors, 3-trifloxy-3-(trifluoromethyl)prop-2-ene 1-iminium salts, through an elimination reaction. researchgate.net This reaction is facilitated by the non-nucleophilic base triethylamine, which assists in the removal of triflic acid (TfOH), thereby forming the carbon-carbon triple bond of the ynone framework. researchgate.net The resulting propyniminium salt is highly labile and is typically generated and used in situ. researchgate.netnih.gov Subsequent hydrolysis of this intermediate would lead to the formation of this compound.

Role of 1,3-Bis(trifluoromethyl)prop-2-ene 1-Iminium Salts

The precursors for the triethylamine-assisted elimination are 1,3-Bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts. researchgate.net These compounds have been prepared and established as versatile 1,3-biselectrophilic building blocks. While their direct reactions with certain nucleophiles lead to vinylogous trifluoroacetylation products (enones), their primary role in the synthesis of the target ynone is to serve as a stable, handleable precursor to the more reactive propyniminium salts. researchgate.net The transformation of these propeniminium salts into propyniminium salts via elimination is a critical step that opens access to the highly electrophilic alkyne system necessary for the ynone's formation. researchgate.netresearchgate.net

Advancements in Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound, given the reactivity of the intermediates and the potential for side reactions.

For syntheses proceeding through the fluorinated propargyl alcohol pathway, the choice of oxidizing agent is critical. The oxidation of α-trifluoromethyl alcohols to their corresponding ketones can be optimized to achieve high yields. For the iminium salt pathway, reaction parameters such as the choice of base, solvent, and temperature are fine-tuned to favor the desired elimination and subsequent hydrolysis over competing reaction pathways. For instance, heterogeneous reaction conditions have been found to be critical for high-yield fluorinations in related systems, as homogeneous conditions sometimes result in the recovery of only the starting materials. researchgate.net The development of efficient synthetic methods is important for accessing fluorinated compounds that are valuable in medicinal chemistry and materials science. nih.govresearchgate.net

Below is a table summarizing optimized conditions for related fluorination and ynone synthesis reactions, illustrating the high efficiencies that can be achieved.

| Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Sonogashira Ynone Synthesis | Pd/Cu | - | Room Temp | 24 | 77.3 | olemiss.edu |

| Oxime Cyclization (unoptimized) | AgBF₄ | MeCN | 80 | 48 | 45 | olemiss.edu |

| Julia-Kocienski Olefination | - | - | - | - | 70-99 | researchgate.net |

| Oxidative Photocyclization | - | - | - | - | 66-83 | researchgate.net |

This table presents data from related synthetic transformations to illustrate typical optimization outcomes.

Reactivity and Reaction Mechanisms of 1,1,1,5,5,5 Hexafluoropent 3 Yn 2 One

Electrophilic Activation and Nucleophilic Additions

The electron-deficient nature of the carbon-carbon triple bond and the carbonyl carbon in 1,1,1,5,5,5-hexafluoropent-3-yn-2-one makes them susceptible to attack by nucleophiles. The reactivity can be further enhanced by electrophilic activation, for instance, through the protonation of the carbonyl oxygen under acidic conditions.

Reactions with Activated Arenes and Related Substrates

While direct studies on the reaction of this compound with activated arenes are not extensively documented, the reactivity of analogous trifluoromethyl-substituted propargylic systems provides insight into the expected reaction pathways.

The reaction of this compound with electron-rich aromatic compounds, such as phenols, anilines, or N,N-dialkylanilines, is anticipated to proceed via a vinylogous Friedel-Crafts-type reaction. In this process, the activated arene would act as a nucleophile, attacking one of the acetylenic carbons. Subsequent proton transfer would lead to the formation of 4-aryl-1,1,1,5,5,5-hexafluoropent-3-en-2-ones. The regioselectivity of this addition is influenced by the electronic and steric nature of the substituents on the arene.

The synthesis of indene (B144670) derivatives from trifluoromethyl-containing propargylic alcohols upon reaction with arenes has been reported. researchgate.net By analogy, the reaction of this compound with N,N-dialkylanilines could potentially lead to the formation of 1-dialkylamino-1,3-bis(trifluoromethyl)-1H-indenes. This transformation would likely proceed through initial nucleophilic attack of the aniline (B41778) on the alkyne, followed by an intramolecular cyclization and subsequent rearrangement to form the stable indene ring system. The reaction may be catalyzed by Lewis or Brønsted acids.

Cyclization Reactions with Anilines: Synthesis of 2,4-Bis(trifluoromethyl)quinolines

The synthesis of quinolines bearing two trifluoromethyl groups is a known process, often starting from precursors like ethyl 4,4,4-trifluoroacetoacetate and anilines. chemicalbook.com A plausible pathway for the formation of 2,4-bis(trifluoromethyl)quinolines from this compound involves a cyclization reaction with anilines.

The proposed mechanism initiates with the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the hexafluoropentynone, forming a hemiaminal intermediate. This is followed by a Michael-type addition of the aniline aromatic ring to the β-carbon of the alkyne. Subsequent dehydration and cyclization would then lead to the formation of the quinoline (B57606) ring system. This reaction is a variation of established quinoline syntheses and is driven by the formation of the stable aromatic quinoline core.

Role of Propargyl Cation Intermediates in Reaction Pathways

In the presence of strong acids, trifluoromethyl-substituted propargylic alcohols are known to generate stabilized propargyl cation intermediates. researchgate.net Given the structural similarities, it is highly probable that this compound, upon protonation of the carbonyl group, can also lead to the formation of a resonance-stabilized propargyl cation. This highly electrophilic intermediate would be susceptible to attack by a wide range of nucleophiles.

The formation of such a cation would be a key step in many of the acid-catalyzed reactions of this compound, including the formation of indene derivatives and other addition products. The stability of the cation is enhanced by the presence of the trifluoromethyl groups, which can delocalize the positive charge through resonance and inductive effects.

Cycloaddition Chemistry

The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

It is expected to readily participate in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. libretexts.org The high reactivity is driven by the significant energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the hexafluoropentynone. Similarly, [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones should proceed efficiently to yield five-membered heterocyclic rings containing two trifluoromethyl groups. rsc.org Furthermore, photochemical or metal-catalyzed [2+2] cycloadditions with alkenes could provide access to highly functionalized cyclobutene (B1205218) derivatives. nih.gov

Article on this compound Not Generated

While general information on these types of reactions with other fluorinated compounds is available, literature focusing specifically on the reactivity of this compound is not present in the public domain based on the conducted searches. The available data primarily consists of its synthesis and basic properties, which does not provide the necessary depth for the requested scientific article.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline on the reactivity of this compound is not possible at this time due to the lack of specific research on this compound.

Applications of 1,1,1,5,5,5 Hexafluoropent 3 Yn 2 One As a Synthetic Building Block

Intermediate in Complex Fluorinated Organic Molecule Synthesis

The strategic placement of two trifluoromethyl groups in 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one makes it a valuable intermediate in the synthesis of complex fluorinated molecules. The presence of these electron-withdrawing groups significantly influences the reactivity of the adjacent carbonyl and alkyne moieties, paving the way for the introduction of fluorine into larger, more complex molecular architectures. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly challenging area in synthetic chemistry, and the use of fluorinated building blocks like this compound is a key strategy. mdpi.com The incorporation of trifluoromethyl groups can modulate the physicochemical and biological properties of molecules, including their metabolic stability and bioavailability. mdpi.com

While direct, multi-step syntheses starting from this compound to produce large, complex molecules are not extensively documented in single reports, its structural motifs are found in various complex fluorinated compounds. For instance, related trifluoromethyl-containing building blocks are used in the synthesis of agrochemicals and pharmaceuticals. google.com The synthesis of trifluoromethyl-substituted pyridines, for example, often employs building blocks with similar functionalities. google.comnih.gov

Utility as a 1,3-Biselectrophilic Synthon

The electron-withdrawing nature of the two trifluoromethyl groups in this compound enhances the electrophilicity of both the carbonyl carbon and the alkyne. This dual electrophilicity allows it to act as a 1,3-biselectrophilic synthon, reacting with a variety of binucleophiles to form cyclic compounds. In such reactions, one nucleophilic center of the reagent attacks the carbonyl carbon, while the other attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a five- or six-membered ring.

A similar compound, 5,5,5-trichloropent-3-en-2-one, has been shown to act as a 1,3-bi-centered electrophile in reactions with arenes in the presence of a Brønsted superacid, leading to the formation of indene (B144670) derivatives. rsc.org This suggests a parallel reactivity pattern for this compound, where the two electrophilic sites can react sequentially with nucleophiles to construct cyclic systems. The reaction proceeds through initial hydroarylation of the carbon-carbon double or triple bond, followed by cyclization onto the protonated carbonyl group. rsc.org

Construction of Highly Substituted Carbocycles and Heterocycles

The reactivity of this compound as a biselectrophile makes it a powerful tool for the construction of a wide range of highly substituted carbocycles and heterocycles. These reactions often proceed through cycloaddition or condensation pathways.

Heterocycle Synthesis

The reaction of this compound and its derivatives with binucleophiles such as hydrazines, amidines, and hydroxylamines provides a direct route to various trifluoromethyl-substituted heterocycles. For instance, the condensation of related β-dicarbonyl compounds with hydrazines is a common method for the synthesis of trifluoromethyl-pyrazoles. mdpi.comenamine.netnih.govnih.gov Similarly, reactions with amidines can yield trifluoromethyl-pyrimidines. researchgate.netnih.gov

| Reactant | Resulting Heterocycle | Reference |

| Hydrazine | Trifluoromethyl-pyrazole | enamine.netnih.gov |

| Amidine | Trifluoromethyl-pyrimidine | researchgate.netnih.gov |

| Hydroxylamine | Trifluoromethyl-isoxazole | enamine.net |

This table showcases the types of heterocycles that can be synthesized from precursors structurally similar to this compound.

Carbocycle Synthesis

While less common than heterocycle synthesis, the construction of carbocycles using this compound can be achieved through cycloaddition reactions. For example, its electron-deficient alkyne can participate as a dienophile in Diels-Alder reactions with dienes to form six-membered carbocyclic rings. rsc.org

Role in the Development of Functional Materials and Advanced Chemical Structures

The incorporation of trifluoromethyl groups into organic molecules can impart unique properties, making them suitable for applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com While specific applications of materials derived directly from this compound are not widely reported, the synthesis of fluorinated polymers and other advanced materials often relies on fluorinated building blocks. orgsyn.org The reactivity of this compound allows for its potential incorporation into polymer backbones or as a precursor for monomers used in the synthesis of fluorinated polymers with tailored properties.

Advanced Analytical Techniques for Elucidating the Chemistry of 1,1,1,5,5,5 Hexafluoropent 3 Yn 2 One

Spectroscopic Methods for Structural Characterization and Mechanistic Insights (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide a detailed view of the molecular structure and bonding within 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one. Each method offers unique insights into different aspects of the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for characterizing fluorine-containing organic molecules. For this compound, several types of NMR experiments would be crucial for its structural confirmation.

¹H NMR: Due to the absence of hydrogen atoms in this compound, a proton NMR spectrum would primarily be used to confirm the absence of protons and to detect any proton-containing impurities.

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the five carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine atoms and the electronic environment of the carbonyl and alkyne groups. The expected signals would correspond to the two trifluoromethyl (CF₃) carbons, the carbonyl (C=O) carbon, and the two sp-hybridized carbons of the alkyne.

¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum would be expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal, typically referenced to a fluorine standard like CFCl₃, provides key information about the electronic environment of the CF₃ groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands:

A strong absorption band in the region of 2100-2260 cm⁻¹ corresponding to the C≡C triple bond stretching vibration.

A strong absorption band in the region of 1680-1725 cm⁻¹ indicative of the C=O stretching vibration of the ketone.

Strong absorption bands in the region of 1000-1400 cm⁻¹ associated with the C-F bond stretching vibrations of the trifluoromethyl groups.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (molar mass: 204.04 g/mol ), the mass spectrum would show the molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of fragments such as CF₃ (mass 69) or CO (mass 28), providing further structural evidence.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Absence of signals, confirming no hydrogen atoms. |

| ¹³C NMR | Signals for CF₃, C=O, and C≡C carbons. |

| ¹⁹F NMR | A single resonance for the two equivalent CF₃ groups. |

| IR Spectroscopy | Characteristic peaks for C≡C, C=O, and C-F stretching. |

| Mass Spectrometry | Molecular ion peak at m/z 204 and characteristic fragmentation. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of the parent compound this compound might be challenging due to its potential volatility and reactivity, its derivatives, formed through reactions such as cycloadditions, are often stable crystalline solids. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in these crystalline derivatives.

This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a detailed model of the crystal structure. This model provides precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Stereochemistry: Unambiguously determining the relative and absolute configuration of chiral centers that may be formed during a reaction.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including interactions such as hydrogen bonding or halogen bonding, which can influence the physical properties of the material.

For instance, the reaction of this compound with a diene in a Diels-Alder reaction would be expected to produce a cyclic adduct. If this adduct is crystalline, X-ray crystallography could confirm the formation of the new six-membered ring and establish the stereochemistry of the substituents.

| Analytical Technique | Information Provided | Application to Derivatives |

| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Determination of the solid-state structure of crystalline reaction products, such as cycloadducts, to confirm reaction outcomes and stereoselectivity. |

Conclusion and Future Perspectives in the Research of 1,1,1,5,5,5 Hexafluoropent 3 Yn 2 One

Current Challenges and Unexplored Reactivity Profiles

Despite its potential, the full scope of reactivity for 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one remains largely untapped, presenting both challenges and opportunities for chemists.

Current Challenges:

Synthesis and Stability: The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions, including the use of strong bases and very low temperatures. chemicalbook.com The high electrophilicity of the molecule, while synthetically useful, also suggests a propensity for decomposition or polymerization under certain conditions. The compound readily forms a hydrate, indicating the extreme electrophilicity of the carbonyl carbon, which can complicate handling and storage. chemicalbook.com

Reactivity Control: The molecule possesses two highly electrophilic sites: the carbonyl carbon and the alkyne carbons. A significant challenge lies in achieving selective reactions at one site without affecting the other. Developing chemoselective transformations is crucial to harnessing its full synthetic potential.

Unexplored Reactivity Profiles: The existing literature provides a limited view of the compound's chemical behavior, with its use documented as a precursor in specialized organometallic synthesis. rsc.org However, a vast portion of its reactivity profile is yet to be systematically investigated.

Cycloaddition Reactions: While cycloadditions are fundamental reactions for building cyclic systems, the behavior of this compound as a dienophile or dipolarophile has not been thoroughly explored. libretexts.orgopenstax.orgnumberanalytics.comyoutube.com Its highly electron-deficient alkyne should make it an exceptionally reactive component in Diels-Alder reactions ([4+2] cycloadditions) and various [3+2] cycloadditions with dipoles like azides, nitrile oxides, and nitrones to form fluorinated five-membered heterocycles. libretexts.org

Nucleophilic Addition Studies: The reaction of this compound with a wide array of carbon and heteroatom nucleophiles is an area ripe for exploration. psu.edu While reactions with simple nucleophiles can be inferred, systematic studies with soft (e.g., organocuprates) versus hard (e.g., organolithiums) nucleophiles could reveal interesting regioselectivity and reactivity patterns.

Asymmetric Transformations: The development of enantioselective reactions, particularly in the context of nucleophilic addition to the ketone or conjugate addition to the alkyne, remains an open challenge. Success in this area would provide access to chiral, highly functionalized fluorinated building blocks.

Potential for Novel Synthetic Methodologies and Chemical Transformations

The dual functionality of this compound makes it a powerful tool for the development of new synthetic methods, especially for the construction of complex fluorinated molecules.

Heterocycle Synthesis: The compound is an ideal precursor for the synthesis of a diverse range of fluorine-containing heterocycles, which are privileged structures in medicinal chemistry. nih.gov For instance, reaction with binucleophiles like hydrazines, hydroxylamine, or amidines could provide direct routes to trifluoromethyl-substituted pyrazoles, isoxazoles, and pyrimidines, respectively. These transformations are well-documented for other fluorinated enones and related building blocks. researchgate.net

Tandem Reactions: Its structure is perfectly suited for designing tandem or domino reaction sequences. For example, an initial Michael addition of a nucleophile to the alkyne could be followed by an intramolecular cyclization onto the ketone, providing rapid access to complex cyclic architectures.

Polymer Chemistry: The reactivity of the alkyne functionality suggests potential applications in polymer chemistry. The compound could be explored as a monomer for the synthesis of novel fluorinated polymers with unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics.

Broader Impact in Contemporary Organic Chemistry Research

The study and application of this compound are poised to make a significant impact on several areas of contemporary organic chemistry.

Advancements in Organofluorine Chemistry: Systematically exploring the reactivity of this building block will contribute valuable knowledge to the broader field of organofluorine chemistry. Understanding its unique reaction pathways will enable chemists to design more effective and targeted synthetic strategies for other complex fluorinated molecules.

Drug Discovery and Medicinal Chemistry: The trifluoromethyl group is a key substituent in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. evitachem.com By providing access to novel trifluoromethylated heterocyclic and carbocyclic scaffolds, research on this compound can directly fuel the discovery of new drug candidates.

Materials Science: Fluorinated compounds are crucial in the development of advanced materials, including liquid crystals, polymers, and optoelectronic devices. The unique electronic properties conferred by the two CF₃ groups make this compound an attractive candidate for creating materials with tailored electronic and physical properties. rsc.org

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,1,1,5,5,5-hexafluoropent-3-yn-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via fluorinated dihydropyran intermediates, as demonstrated in a one-step method using fluorine-containing 3,4-dihydro-2H-pyrans to introduce the 4,4-bis(trifluoroacetyl)-1,3-butadiene system to aromatic rings . Key factors include temperature control (70–100°C), solvent choice (e.g., dichloromethane), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Yield optimization requires rigorous exclusion of moisture due to the compound’s sensitivity to hydrolysis. Gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR are critical for tracking fluorinated intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹⁹F NMR : To resolve CF₃ and alkyne-related fluorine environments (δ −70 to −75 ppm for CF₃ groups) .

- X-ray crystallography : For unambiguous confirmation of the triple bond geometry and fluorine spatial arrangement (similar to related fluorinated diarylethenes) .

- IR spectroscopy : Detect the carbonyl stretch (~1750 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹), noting shifts due to electron-withdrawing fluorines .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to the compound’s safety data sheet (SDS):

- Storage : Under inert gas (argon) at −20°C to prevent degradation .

- Handling : Use fluoropolymer-coated equipment to avoid reactions with glassware. Employ fume hoods and personal protective equipment (PPE) due to volatility (bp ~70–71°C) and potential respiratory irritation .

- Waste disposal : Neutralize with aqueous bases (e.g., NaOH) to hydrolyze fluorinated ketones into less hazardous salts .

Advanced Research Questions

Q. How does the electron-deficient nature of this compound influence its reactivity in cycloaddition or nucleophilic addition reactions?

- Methodological Answer : The strong electron-withdrawing effect of CF₃ groups enhances the alkyne’s susceptibility to nucleophilic attack. For example, in [2+2] cycloadditions with electron-rich dienes, reaction rates increase under photochemical conditions (λ = 300–400 nm). Compare kinetic data with non-fluorinated analogs to quantify fluorine’s electronic impact. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets or catalytic surfaces?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311++G(d,p)) is recommended to model non-covalent interactions, such as fluorine’s hydrophobic interactions with protein pockets. Molecular dynamics (MD) simulations can assess membrane permeability, leveraging data from structurally similar fluorinated biphenyls . Validate models with experimental binding assays (e.g., SPR or ITC) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Combustion calorimetry : Measure ΔH°f in controlled oxygen environments, correcting for fluorine’s oxidative side reactions.

- Quantum chemistry : Calculate gas-phase enthalpies via high-level ab initio methods (e.g., G4MP2) and compare with experimental values. Discrepancies often arise from impurities or incomplete combustion; use GC purity checks (>98%) and NIST-standardized protocols .

Q. What experimental strategies can elucidate the compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring fluoride release via ion chromatography. For bioaccumulation, use octanol-water partition coefficients (log Kow) measured by shake-flask methods with fluorinated solvent calibration. Compare with structurally related fluorinated acetophenones, which show moderate bioaccumulation due to CF₃ groups’ hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。